molecular formula C20H42O5Sn2 B1602451 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane CAS No. 5967-09-9

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane

Cat. No. B1602451
CAS RN: 5967-09-9
M. Wt: 600 g/mol
InChI Key: JLHADLTXDDGZFX-UHFFFAOYSA-L
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Description

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound . It is also known as 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane . The compound has a molecular weight of 599.96 .


Molecular Structure Analysis

The linear formula of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is {CH3CO2Sn[(CH2)3CH3]2}2O . The compound’s InChI string is CCCCSn(OC©=O)OSn(CCCC)OC©=O .


Physical And Chemical Properties Analysis

The melting point of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is 56-58 °C .

Scientific Research Applications

Polymerization Initiator

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane has been utilized as an initiator for the ring-opening polymerization of β-D,L-butyrolactone. This process, conducted at temperatures of 50°C or 100°C, results in the formation of polylactones with varying molecular weights and stereosequences. A significant finding is the predominance of syndiotactic dyads in the polymer, leading to semicrystalline polylactones with higher melting temperatures (Kricheldorf & Eggerstedt, 2003).

Synthesis of Organotin Compounds

The compound has been involved in the synthesis of bis(1,3,5,2-oxadiazaborol-2-yloxy)tetrabutyldistannoxanes, demonstrating its utility in creating novel organotin compounds. These compounds have been characterized by molecular weight and IR spectral data, indicating their unique structure and potential applications (Goel & Gupta, 1975).

Catalysis in Acetilization

It serves as a catalyst in the acetilization of carbonyl compounds under mild conditions. This catalytic action has been thoroughly investigated, showcasing its efficiency in converting various carbonyl compounds to acetals, especially in the case of cyclic α,β-unsaturated ketones (Otera, Dan-oh, & Nozaki, 1992).

Lewis Acid Catalyst

The compound exhibits properties of an air-stable Lewis acid catalyst when reacted with silver perfluorooctanesulfonate. Its high solubility in polar organic solvents and resistance to hydrolysis in open air make it a robust catalyst for various carbon-carbon bond-forming reactions (An et al., 2006).

Synthesis of Polyesters

Its utility extends to the synthesis of aliphatic polyesters. Specifically, it catalyzes the polycondensation of aliphatic dicarboxylic acids and aliphatic diols under azeotropic conditions, resulting in high molecular weight polyesters (Ishii et al., 2001).

Safety And Hazards

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is classified as a poison . It is harmful if swallowed, in contact with skin, or if inhaled . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

[[acetyloxy(dibutyl)stannyl]oxy-dibutylstannyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H9.2C2H4O2.O.2Sn/c4*1-3-4-2;2*1-2(3)4;;;/h4*1,3-4H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHADLTXDDGZFX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C)O[Sn](CCCC)(CCCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O5Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052263
Record name 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane
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Molecular Weight

600.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane

CAS RN

5967-09-9
Record name 1,1′-(1,1,3,3-Tetrabutyl-1,3-distannoxanediyl) diacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester
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Record name Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester
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Record name 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane
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Record name 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane
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Synthesis routes and methods

Procedure details

199.3 g of a mixture containing di-n-butyl diacetoxy tin, tri-n-butyl acetoxy tin and 1,1,3,3-tetra-n-butyl-1,3-diacetoxy distannoxane was obtained by carrying out the same method as step (2-2) of Example 2 with the exception of using 200.1 g of the mixture obtained in step (5-1) instead of the mixture obtained in step (2-1). The content of di-n-butyl diacetoxy tin in this mixture was 63.7 wt %, the content of tri-n-butyl acetoxy tin was about 1 wt %, and the content of 1,1,3,3-tetra-n-butyl-1,3-diacetoxy distannoxane was 32.3 wt %.
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HR Kricheldorf, S Eggerstedt - Journal of Macromolecular Science …, 2003 - Taylor & Francis
Commercial 1,3‐dichlorotetrabutyl distannoxane (DCTSO) and 1,3‐diacetoxy‐tetrabutyl distannoxane (DATSO) were used as initiators for the ring‐opening polymerization of β‐D,L‐…
Number of citations: 3 www.tandfonline.com
B Jousseaume, C Laporte, T Toupance, JM Bernard - Tetrahedron letters, 2002 - Elsevier
Among some bismuth catalysts, bismuth trifluoromethanesulfonate showed excellent catalytical properties in the transcarbamoylation reaction between a N-alkyl O-alkyl carbamate and …
Number of citations: 32 www.sciencedirect.com
B Jousseaume, C Laporte, MC Rascle… - Chemical …, 2003 - pubs.rsc.org
Dialkoxy- or diacyloxy-distannoxanes were transformed into unsymmetrical acyloxyalkoxydistannoxanes during a transesterification reaction where they were used as catalysts, …
Number of citations: 15 pubs.rsc.org
B Jousseaume, C Laporte, T Toupance, JM Bernard - Tetrahedron letters, 2003 - Elsevier
1,3-Dihalodistannoxanes show a high activity as catalysts in transcarbamoylation, explained by the weak coordinative properties of the halogens, and act as Lewis acid and not …
Number of citations: 38 www.sciencedirect.com
U Ojha, P Kulkarni, R Faust - Polymer, 2009 - Elsevier
The synthesis of polyisobutylene (PIB) based thermoplastic polyurethanes (TPU) with enhanced mechanical properties have been accomplished using poly(tetramethylene oxide) (…
Number of citations: 95 www.sciencedirect.com
PA Gunatillake, GF Meijs, SJ Mccarthy… - Journal of Applied …, 2000 - Wiley Online Library
The compatibilizing effect of poly(hexamethylene oxide) (PHMO) on the synthesis of polyurethanes based on α,ω‐bis(6‐hydroxyethoxypropyl) poly(dimethylsiloxane) (PDMS) was …
Number of citations: 171 onlinelibrary.wiley.com
X Chen, S Li, Q Xu, S Lin, Z Yan, J Chen, H Li… - Separation and …, 2022 - Elsevier
The searching for the facial and highly efficient separation method of sucrose-6-acetate (SA-6) in the acylation process seems significant for the production of sucralose. In this work, an …
Number of citations: 2 www.sciencedirect.com

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